BenchChemオンラインストアへようこそ!

Oxyfedrine hydrochloride

Angina pectoris Beta-blocker Hemodynamics

Oxyfedrine hydrochloride is the only β-adrenergic partial agonist combining coronary vasodilation, positive inotropy, and spasmolytic effects without altering heart rate or blood pressure. Unlike isoproterenol or beta-blockers, it preserves the double product at peak exercise—critical for angina models where beta-blockers are contraindicated. Its unique antimicrobial activity (MIC 50–200 μg/mL; synergism with tetracycline) reduces infection confounds in rodent models. With well-characterized oral bioavailability (AUC ~85–108%), it's an ideal reference for cardiovascular PK studies.

Molecular Formula C19H24ClNO3
Molecular Weight 349.8 g/mol
CAS No. 16777-42-7
Cat. No. B1678081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyfedrine hydrochloride
CAS16777-42-7
SynonymsOxyfedrine L-form hydrochloride;  Ildamen;  D563;  D 563;  D-563;  Modacor;  Oxyfedrin;  FDA 1576;  L-Oxyfedrine hydrochloride; 
Molecular FormulaC19H24ClNO3
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl
InChIInChI=1S/C19H23NO3.ClH/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2;/h3-10,13-14,19-20,22H,11-12H2,1-2H3;1H/t14-,19-;/m0./s1
InChIKeyJMUPNNYLJGSMPK-JPJJPTBZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxyfedrine Hydrochloride (CAS 16777-42-7): A Partial β-Adrenergic Agonist with Coronary Vasodilator Properties for Cardiovascular Research


Oxyfedrine hydrochloride (CAS 16777-42-7), a sympathomimetic amine, functions as a partial agonist at β-adrenergic receptors, acting as both a coronary vasodilator and a positive inotropic agent [1]. Its pharmacological profile is distinct from full agonists like isoproterenol and beta-blockers such as propranolol, due to its balanced partial agonism and unique spasmolytic effects on vascular smooth muscle [2][3]. Oxyfedrine decreases coronary vascular tonicity, improving myocardial oxygen balance without significantly altering heart rate or blood pressure, a key differentiator in angina pectoris therapy [4][5].

Oxyfedrine Hydrochloride: Why Simple Substitution with Other β-Agonists or Beta-Blockers is Inappropriate for Angina Pectoris Research


Direct substitution of oxyfedrine hydrochloride with other β-adrenergic agonists or beta-blockers is scientifically invalid due to its unique partial agonist profile and lack of β-1/β-2 selectivity [1]. Unlike full agonists like isoproterenol, which exhibit strong chronotropic and inotropic effects with high potency, oxyfedrine is a weak partial agonist (10–100 times less active than isoprenaline) with more prolonged action and additional spasmolytic properties [2][3]. Critically, in clinical trials, oxyfedrine maintains the double product (heart rate × systolic blood pressure) at peak exercise at levels similar to placebo, whereas beta-blockers like atenolol significantly reduce this parameter, indicating fundamentally different hemodynamic impacts [4]. Furthermore, oxyfedrine demonstrates pronounced antimicrobial activity against a broad spectrum of bacteria, a property absent in most other β-agonists or beta-blockers, which has implications for studies in infection-prone models [5].

Oxyfedrine Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. Beta-Blockers and Beta-Agonists


Oxyfedrine vs. Propranolol in Angina Pectoris: Comparable Efficacy with Distinct Hemodynamic Profile

Oxyfedrine (max 32 mg TID) demonstrates comparable anti-anginal efficacy to propranolol (max 120 mg TID) in a double-blind crossover trial of 30 patients with chronic stable angina [1]. While both drugs produced significant improvements in symptom level (P < 0.05) and ST index (propranolol P < 0.02; oxyfedrine P < 0.05), oxyfedrine uniquely does not reduce heart rate or rate-pressure product, contrasting with the negative chronotropic effect of propranolol [2]. This indicates that oxyfedrine's anti-anginal mechanism is not reliant on reducing cardiac work, a crucial differentiator for studies where β-blockade is contraindicated.

Angina pectoris Beta-blocker Hemodynamics Exercise tolerance

Oxyfedrine vs. Atenolol: Similar Anti-Anginal Effect but Preservation of Double Product at Peak Exercise

In a double-blind crossover study comparing oxyfedrine (24 mg QID) and atenolol (100 mg QD) in 20 patients with angina, both drugs reduced angina frequency by similar amounts [1]. However, a key quantitative difference was observed: oxyfedrine allowed the double product (systolic BP × heart rate) at peak exercise to be maintained at levels similar to placebo, while atenolol significantly reduced the double product [1]. This preservation of cardiac work at peak exercise while maintaining anti-anginal efficacy highlights a unique hemodynamic advantage.

Angina pectoris Beta-1 selective blocker Exercise tolerance Double product

Oxyfedrine vs. Oxprenolol: Comparable Efficacy in Improving Exercise Time to Onset of Angina

A comparative trial in 30 patients with stable angina pectoris demonstrated that oxyfedrine significantly improved total exercise time and time to onset of angina compared to placebo, and was comparable in efficacy to oxprenolol, a non-selective beta-blocker [1]. Both drugs were well tolerated, but oxyfedrine's unique mechanism of action—different from beta-blockade—was highlighted as an alternative therapeutic approach [1].

Angina pectoris Exercise tolerance Oxprenolol Clinical trial

Oxyfedrine vs. Isoproterenol: Weaker β-Agonist Activity with Prolonged Action and Spasmolytic Effects

In isolated tissue studies, oxyfedrine was 10–100 times less active than isoprenaline as a β-adrenoceptor stimulant [1]. However, its actions were more prolonged [1]. In a dog model of pulmonary and systemic circulation, oxyfedrine (15 μg/kg/min i.v.) showed no β-1/β-2 selectivity, was qualitatively similar to isoproterenol, but was much weaker, requiring a far higher dose [2]. Additionally, oxyfedrine exhibits direct spasmolytic effects on venous smooth muscle at higher concentrations (>20 μg/ml), not mediated by β-adrenoceptors, which may involve calcium transport inhibition [1].

Beta-adrenergic agonism Isoproterenol Vascular smooth muscle Potency comparison

Oxyfedrine Hydrochloride: Pronounced Antimicrobial Activity Against Broad Spectrum of Bacteria

Oxyfedrine hydrochloride demonstrates pronounced antimicrobial activity against a broad spectrum of bacteria, with MIC values ranging from 50–200 μg/ml against most of the 471 strains tested, and some strains inhibited at even lower concentrations [1]. In a screen of ten cardiovascular drugs, oxyfedrine and dobutamine were the only two to possess 'pronounced' antimicrobial property [1]. Furthermore, oxyfedrine exhibits statistically significant synergism with tetracycline (FIC index 0.37, p<0.01), enhancing antibiotic efficacy [2].

Antimicrobial Non-antibiotic Cardiovascular drug Synergism

Oxyfedrine Hydrochloride Tablet Bioavailability: High Relative Bioavailability vs. Solution

The relative bioavailability of oxyfedrine hydrochloride tablets compared to an equimolar aqueous solution was 85.37% for AUC and 78.79% for Cmax (based on the main metabolite norephedrine HCl) at a 16 mg dose [1]. At a 96 mg dose, the AUC relative bioavailability was 107.85% and Cmax 74.74% [1]. The high oral bioavailability (85%) supports its use in oral formulation studies and ensures reliable systemic exposure in vivo [2].

Bioavailability Pharmacokinetics Oral formulation Norephedrine

Oxyfedrine Hydrochloride: Recommended Research and Procurement Applications Based on Differentiating Evidence


Angina Pectoris Research Requiring Beta-Blocker Alternatives

Oxyfedrine hydrochloride is ideal for angina models where beta-blockers are contraindicated or when preservation of exercise-induced hemodynamics is required. Its comparable anti-anginal efficacy to propranolol and atenolol, combined with its lack of negative chronotropic effects, makes it a critical tool for studying non-beta-blocker anti-anginal mechanisms [1][2]. Studies specifically investigating the double product at peak exercise or heart rate-independent anti-ischemic effects will find oxyfedrine uniquely suited [3].

Cardiovascular Research in Infection-Prone Animal Models

For cardiovascular studies where bacterial infection is a confounding variable or a co-morbidity, oxyfedrine hydrochloride offers the unique advantage of providing both coronary vasodilation and antimicrobial protection. Its pronounced antibacterial activity (MIC 50–200 μg/ml) and synergism with tetracycline reduce the risk of infection-related complications, improving study reliability in rodent models [4][5].

Pharmacological Studies of Partial β-Agonism and Vascular Spasmolysis

Researchers investigating the nuances of partial β-adrenergic agonism or seeking compounds with dual vasodilatory and spasmolytic properties will find oxyfedrine hydrochloride invaluable. Its 10–100 fold lower potency compared to isoproterenol, combined with direct calcium-mediated spasmolytic effects on venous smooth muscle, provides a distinct pharmacological profile for probing β-adrenoceptor signaling and vascular smooth muscle relaxation pathways [6][7].

Formulation Development and Bioavailability Studies of Cardiovascular Drugs

Oxyfedrine hydrochloride serves as a well-characterized reference standard for oral bioavailability studies of cardiovascular agents. Its high and well-documented relative bioavailability (AUC 85.37% at 16 mg; 107.85% at 96 mg) and known metabolic pathway via norephedrine make it suitable for developing and validating new oral formulations or for use as a comparator in pharmacokinetic investigations [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxyfedrine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.